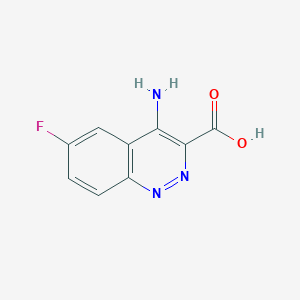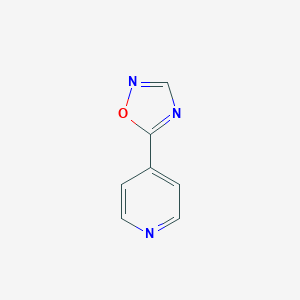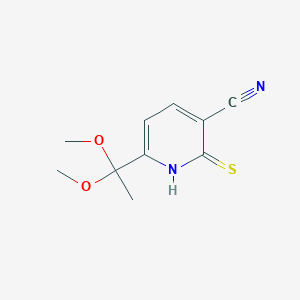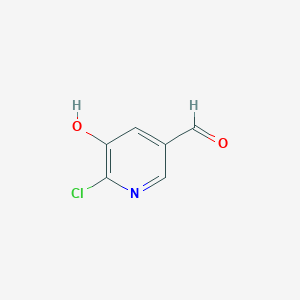![molecular formula C7H7NO3S B069919 2-[(2-Furylmethyl)sulfonyl]acetonitrile CAS No. 175202-36-5](/img/structure/B69919.png)
2-[(2-Furylmethyl)sulfonyl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"2-[(2-Furylmethyl)sulfonyl]acetonitrile" is a chemical compound that has been studied for its potential in various chemical synthesis and reactions. Its relevance spans across the synthesis of therapeutic agents, chemical intermediates, and in the study of its physical and chemical properties.
Synthesis Analysis
The synthesis of derivatives related to "2-[(2-Furylmethyl)sulfonyl]acetonitrile" often involves the treatment of secondary amines with sulfonyl chlorides or similar reagents to obtain various sulfonyl amines. These compounds are then reacted with acetonitrile or its derivatives under specific conditions to yield the targeted compounds. For example, Hussain et al. (2017) describe the synthesis of 2-furyl derivatives with sulfonyl groups, showcasing the compound's role in generating potential therapeutic agents with good enzyme inhibitory activity (Hussain et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of compounds related to "2-[(2-Furylmethyl)sulfonyl]acetonitrile" typically involves spectroscopic methods such as EI-MS, IR, and 1H-NMR. These techniques help in confirming the structure of synthesized compounds by identifying their molecular fragments, functional groups, and overall molecular geometry.
Chemical Reactions and Properties
Chemical reactions involving "2-[(2-Furylmethyl)sulfonyl]acetonitrile" derivatives can include addition reactions, sulfonation, and reactions under ultraviolet irradiation. For instance, Tsui et al. (2011) discuss the rhodium(I)-catalyzed addition of arylboronic acids to sulfonyl acetonitriles, leading to the formation of β-sulfonylvinylamine products (Tsui et al., 2011).
Physical Properties Analysis
The physical properties of "2-[(2-Furylmethyl)sulfonyl]acetonitrile" and its derivatives, such as solubility, melting point, and boiling point, are crucial for understanding their behavior in various solvents and conditions. These properties are typically determined experimentally through methods like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Chemical Properties Analysis
The chemical properties of "2-[(2-Furylmethyl)sulfonyl]acetonitrile" derivatives include their reactivity towards different chemical groups, stability under various conditions, and their potential to undergo specific chemical transformations. The study by Salnikov et al. (2012) on the interaction of acetonitrile with trifluoromethanesulfonic acid highlights the unexpected formation of a wide variety of structures, indicating the complex chemical behavior of acetonitrile derivatives (Salnikov et al., 2012).
Aplicaciones Científicas De Investigación
Synthesis and Therapeutic Potential
- Researchers have developed a new series of derivatives using 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone, demonstrating good enzyme inhibitory activity and potential as therapeutic agents. This includes significant inhibitory effects against acetyl- and butyrylcholinesterase, indicating possible applications in treating diseases like Alzheimer's (Hussain et al., 2017).
Alzheimer's Disease Research
- Another study synthesized multifunctional amides, starting with 2-furyl(1-piperazinyl)methanone. These compounds showed promising enzyme inhibitory potentials and mild cytotoxicity, suggesting their utility in developing new drugs for Alzheimer's disease (Hassan et al., 2018).
Electrosynthesis and Organic Chemistry
- Electrosynthesis involving sulfonyl-substituted 2-alkenenitrile has been explored for synthesizing sulfur-containing compounds, providing insights into novel chemical processes (Kunugi et al., 1999).
Chemical Rearrangements and Synthesis
- Studies have shown the successful rearrangement of sulfonyl groups in specific chemical contexts, leading to the formation of different derivatives, which can be useful in various synthetic applications (Yamauchi et al., 2010).
Applications in Battery Technology
- Research indicates that (phenylsulfonyl)acetonitrile can be used as a high-voltage electrolyte additive in lithium-ion batteries. This compound forms a solid electrolyte interface on LiCoO2 cathodes, significantly improving battery performance and lifespan (Deng et al., 2019).
Safety and Hazards
“2-[(2-Furylmethyl)sulfonyl]acetonitrile” is harmful by inhalation, in contact with skin, and if swallowed . It may cause eye irritation and skin irritation . In case of contact with eyes, it is recommended to flush eyes with plenty of water for at least 15 minutes and get medical aid . If it comes in contact with skin, it is advised to flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes, and get medical aid .
Propiedades
IUPAC Name |
2-(furan-2-ylmethylsulfonyl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c8-3-5-12(9,10)6-7-2-1-4-11-7/h1-2,4H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEHJAOIEAQEIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CS(=O)(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381092 |
Source


|
| Record name | [(Furan-2-yl)methanesulfonyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Furylmethyl)sulfonyl]acetonitrile | |
CAS RN |
175202-36-5 |
Source


|
| Record name | [(Furan-2-yl)methanesulfonyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid](/img/structure/B69841.png)
![Methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate](/img/structure/B69843.png)
![[3-(2H-tetrazol-5-yl)phenyl]methanol](/img/structure/B69845.png)

![3-Ethylfuro[2,3-b]pyridine](/img/structure/B69851.png)
![7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B69853.png)
![[4-(Trifluoromethoxy)phenyl]methanethiol](/img/structure/B69855.png)





![(13E)-14-Amino-13-(phenylhydrazinylidene)-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,11,14-hexaene-2,9,17-trione](/img/structure/B69872.png)